Toralacton

Übersicht

Beschreibung

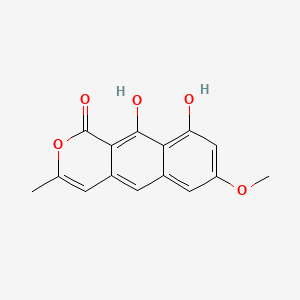

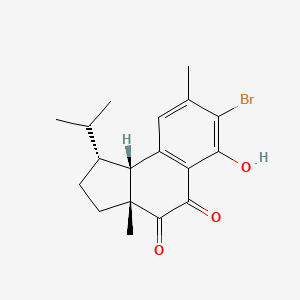

Toralactone is an organic heterotricyclic compound with the chemical formula C15H12O5 . It is characterized by a 9,10-dihydroxy-1H-benzo[g]isochromen-1-one structure, substituted at positions 3 and 7 by methyl and methoxy groups, respectively . This compound is a member of the naphtho-α-pyrone family and is known for its presence in various plants, including the seeds of Cassia tora L. and Cassia obtusifolia L. .

Wissenschaftliche Forschungsanwendungen

Toralacton hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Stoffwechselwegen. Es wurde gezeigt, dass es den mitogenaktivierten Proteinkinase (MAPK)-Signalweg moduliert, der entscheidend für die Regulierung des Lipidstoffwechsels und anderer zellulärer Prozesse ist . Die Fähigkeit von this compound, stabile Kombinationen mit Hub-Genen wie Caspase 3 und dem epidermalen Wachstumsfaktorrezeptor zu bilden, unterstreicht sein Potenzial als Therapeutikum .

Wirkmechanismus

Target of Action

Toralactone, a natural product isolated from Cassia obtusifolia , primarily targets the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

Toralactone mediates hepatoprotection via an Nrf2-dependent anti-oxidative mechanism . It also sensitizes the resistant MCF-7adr cell line to paclitaxel by inhibiting P-glycoprotein efflux activity . This suggests that Toralactone interacts with its targets, leading to changes in cellular antioxidant responses and drug resistance.

Biochemical Pathways

Toralactone affects the KEAP1-Nrf2 pathway . Under normal conditions, Nrf2 is bound by the Kelch-like ECH-associated protein 1 (KEAP1) and targeted for degradation. Under oxidative stress, nrf2 dissociates from keap1 and translocates to the nucleus where it binds to the antioxidant response element (are) and initiates the transcription of antioxidant genes .

Pharmacokinetics

Its bioavailability is likely influenced by its interaction with p-glycoprotein, a protein that pumps foreign substances out of cells .

Result of Action

Toralactone mediates hepatoprotection, suggesting that it has a protective effect on liver cells . It also sensitizes resistant MCF-7adr cell line to paclitaxel, indicating a potential role in overcoming drug resistance in certain cancer cells .

Biochemische Analyse

Biochemical Properties

Toralactone plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with several key enzymes and proteins, including Caspase 3 (CASP3), phosphatidylinositol-4,5-bisphosphate 3-kinase (PIK3CA), epidermal growth factor receptor (EGFR), and amyloid β (A4) precursor protein (APP) . These interactions are crucial for its function in reducing intracellular lipid accumulation and modulating the mitogen-activated protein kinase (MAPK) signaling pathway .

Cellular Effects

Toralactone has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, Toralactone has been shown to decrease lipid accumulation in HepG2 cells by reversing the up-regulation of CASP3, EGFR, and APP, and the down-regulation of PIK3CA . This modulation of gene expression and signaling pathways highlights its potential in therapeutic applications for conditions like non-alcoholic fatty liver disease (NAFLD).

Molecular Mechanism

The molecular mechanism of Toralactone involves its binding interactions with key biomolecules and its ability to modulate enzyme activity. Toralactone forms stable combinations with hub genes such as CASP3, EGFR, and APP through molecular docking . This binding interaction leads to the inhibition of CASP3 and EGFR expression, which in turn reduces lipid accumulation in cells. Additionally, Toralactone’s activation of the Nrf2 pathway contributes to its antioxidative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Toralactone have been observed to change over time. The stability of Toralactone, particularly in solution, is a critical factor in its long-term effects on cellular function. It is recommended to store Toralactone in tightly sealed vials and avoid repeated freeze-thaw cycles to maintain its stability . Long-term studies have shown that Toralactone can significantly reduce intracellular lipid accumulation over extended periods by modulating key signaling pathways .

Dosage Effects in Animal Models

The effects of Toralactone vary with different dosages in animal models. Studies have shown that at lower dosages, Toralactone effectively reduces lipid accumulation without causing adverse effects . At higher dosages, there may be potential toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, indicating that there is a specific dosage range within which Toralactone exerts its beneficial effects without toxicity.

Metabolic Pathways

Toralactone is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as CASP3 and PIK3CA, which play crucial roles in regulating lipid accumulation and metabolism . By modulating these enzymes, Toralactone can influence metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions like NAFLD.

Transport and Distribution

Within cells and tissues, Toralactone is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its function . Understanding the transport mechanisms of Toralactone can provide insights into its bioavailability and therapeutic potential.

Subcellular Localization

Toralactone’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its ability to modulate key signaling pathways and exert its therapeutic effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Toralacton kann durch verschiedene Verfahren synthetisiert werden, darunter:

Biomimetische Ansätze: Diese Verfahren ahmen natürliche biosynthetische Wege nach, um this compound zu produzieren.

Diels-Alder-Ansätze: Dieses Verfahren nutzt die Diels-Alder-Reaktion, um die Naphtho-α-Pyron-Struktur zu bilden, indem ein Dien mit einem Dienophil unter kontrollierten Bedingungen umgesetzt wird.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus natürlichen Quellen, wie den Samen von Cassia tora L. und Cassia obtusifolia L. Dieser Prozess umfasst:

Extraktion: Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Verbindung aus Pflanzenmaterial zu extrahieren.

Analyse Chemischer Reaktionen

Toralacton unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid für Oxidationsreaktionen.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid für Reduktionsreaktionen.

Katalysatoren: Einschließlich Säuren oder Basen, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte:

Chinoidderivate: Durch Oxidation gebildet.

Dihydroderivate: Als Ergebnis der Reduktion.

Substituierte Derivate: Produziert durch Substitutionsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Toralacton ist unter den Naphtho-α-Pyronen aufgrund seines spezifischen Substitutionsschemas und seiner biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:

Nor-Toralacton: Ein funktionelles Elternmolekül von this compound mit einer ähnlichen Struktur, aber ohne bestimmte Substituenten.

Chinizarin: Ein weiteres Naphtho-α-Pyron mit unterschiedlichen biologischen Aktivitäten und Anwendungen.

Einzigartigkeit:

Substitutionsschema: Das Vorhandensein sowohl von Methoxy- als auch von Hydroxylgruppen an bestimmten Positionen unterscheidet this compound von anderen Naphtho-α-Pyronen.

Biologische Aktivitäten: this compound zeigt eine einzigartige Kombination aus antioxidativen, zytotoxischen und antimikrobiellen Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

CAS-Nummer |

41743-74-2 |

|---|---|

Molekularformel |

C15H12O5 |

Molekulargewicht |

272.25 g/mol |

IUPAC-Name |

1,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-9-one |

InChI |

InChI=1S/C15H12O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h3-6,17-18H,1-2H3 |

InChI-Schlüssel |

NFNQIVIXHYXLPG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC |

Kanonische SMILES |

CC1=CC2=CC3=CC(=CC(=O)C3=C(C2=C(O1)O)O)OC |

melting_point |

252 - 254 °C |

Key on ui other cas no. |

41743-74-2 |

Physikalische Beschreibung |

Solid |

Synonyme |

toralactone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does toralactone interact with P-glycoprotein (P-gp)?

A1: Research indicates that toralactone inhibits P-gp efflux activity by interacting with both the P-gp ATPase enzyme subunit and the P-gp active binding site. [] This dual interaction enhances intracellular entrapment of P-gp substrates, such as paclitaxel. []

Q2: What are the downstream effects of toralactone's interaction with P-gp?

A2: By inhibiting P-gp efflux activity, toralactone can sensitize resistant cancer cells to chemotherapeutic agents like paclitaxel. [] This sensitization enhances the cytotoxic profile of these agents, potentially improving treatment efficacy. []

Q3: What is the molecular formula and weight of toralactone?

A3: Toralactone has the molecular formula C16H16O6 and a molecular weight of 304.29 g/mol.

Q4: What spectroscopic data is available for characterizing toralactone?

A4: Various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), have been employed to elucidate the structure of toralactone and its derivatives. [, , , ]

Q5: Is there information available regarding the stability of toralactone under various conditions?

A5: While specific stability data under various conditions is limited in the provided research, toralactone's isolation from natural sources like Cassia obtusifolia seeds suggests a degree of inherent stability. [, , , , ] Further research is needed to thoroughly evaluate its stability profile.

Q6: Does toralactone exhibit any catalytic properties?

A6: The provided research doesn't indicate any catalytic properties associated with toralactone. Its biological activities are primarily attributed to its interactions with specific enzymes and receptors.

Q7: Have computational methods been employed to study toralactone?

A7: Yes, molecular docking simulations have been used to predict the interactions of toralactone with key targets, such as Caspase 3, EGFR, and PIK3CA, in the context of lipid metabolism regulation. [] These simulations help understand the binding affinities and potential mechanisms of action.

Q8: How do structural modifications of toralactone affect its activity?

A8: Studies on structurally related compounds from Cassia tora seeds indicate that the presence and position of hydroxyl groups on the naphthopyrone nucleus significantly influence estrogenic and anti-estrogenic activities. [] For instance, toralactone exhibits significant anti-estrogenic activity, while aurantio-obtusin displays potent estrogenic activity. [] Additionally, glycosylation of toralactone can alter its bioavailability and bioactivity. [, , ]

Q9: Is there information available on the SHE regulations surrounding toralactone?

A9: The provided research doesn't explicitly address SHE regulations for toralactone. As with any chemical compound, especially those with potential pharmaceutical applications, adherence to relevant safety and handling guidelines is crucial.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of toralactone?

A10: Detailed information on toralactone's ADME profile is limited in the provided research. Further investigation is needed to understand its pharmacokinetic properties, which are essential for determining appropriate dosage regimens and assessing potential drug interactions.

Q11: Has toralactone demonstrated efficacy in cell-based assays or animal models?

A11: Yes, studies using FFA-induced HepG2 cells have shown that Cassiae semen ethanol extract (CSEE), containing toralactone, can significantly reduce intracellular lipid accumulation. [] This effect was attributed to the modulation of the MAPK signaling pathway and the regulation of key genes like CASP3, EGFR, and PIK3CA. [] Further research, including animal models, is needed to validate these findings and explore its therapeutic potential in conditions like NAFLD.

Q12: What is known about the toxicity and safety profile of toralactone?

A12: While toralactone is generally considered safe based on its traditional use, comprehensive toxicological studies are limited. [] Further investigation is necessary to determine potential adverse effects, particularly with long-term use and higher doses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)

![(6S)-8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydropyrrolo[2,1-b][1,3]benzothiazepine](/img/structure/B1241142.png)

![[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] octadecanoate](/img/structure/B1241158.png)

![(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum](/img/structure/B1241161.png)